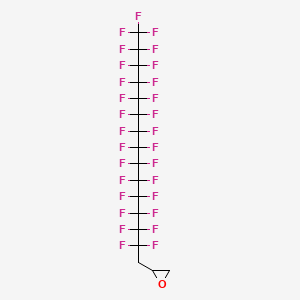

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecil)oxirano es un compuesto orgánico altamente fluorado. Se caracteriza por la presencia de múltiples átomos de flúor, que le confieren propiedades químicas y físicas únicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecil)oxirano típicamente implica la epoxidación de un precursor de alceno fluorado adecuado. Los métodos comúnmente utilizados incluyen:

Epoxidación con Perácido: Este método implica la reacción del alceno fluorado con un perácido, como el ácido m-cloroperbenzoico (m-CPBA), en condiciones suaves.

Formación de Halohidrina y Ciclización: Este proceso de dos pasos implica la formación de un intermedio de halohidrina mediante la reacción del alceno fluorado con un halógeno y agua, seguido de la ciclización para formar el anillo de oxirano.

Métodos de Producción Industrial

La producción industrial de (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecil)oxirano puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. Se emplean catalizadores y condiciones de reacción optimizadas para mejorar la eficiencia del proceso de epoxidación.

Análisis De Reacciones Químicas

Tipos de Reacciones

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecil)oxirano experimenta varias reacciones químicas, que incluyen:

Sustitución Nucleofílica: El anillo de oxirano puede abrirse mediante nucleófilos como aminas, alcoholes y tioles, lo que lleva a la formación de alcoholes β-sustituidos.

Reducción: El compuesto se puede reducir al diol correspondiente utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Polimerización: El anillo de oxirano puede sufrir polimerización para formar poliéteres, que son útiles en diversas aplicaciones.

Reactivos y Condiciones Comunes

Nucleófilos: Aminas, alcoholes, tioles

Agentes Reductores: Hidruro de litio y aluminio (LiAlH4)

Catalizadores: Catalizadores ácidos o básicos para reacciones de polimerización

Productos Principales

Alcoholes β-Sustituidos: Formados a partir de reacciones de apertura de anillo nucleofílicas

Dioles: Formados a partir de reacciones de reducción

Poliéteres: Formados a partir de reacciones de polimerización

Aplicaciones en Investigación Científica

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecil)oxirano tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Utilizado como bloque de construcción para la síntesis de compuestos y polímeros fluorados.

Biología: Investigado por su posible uso en sistemas de administración de fármacos debido a sus propiedades químicas únicas.

Medicina: Explorado por su posible uso en el desarrollo de fármacos fluorados.

Industria: Utilizado en la producción de recubrimientos especiales, surfactantes y lubricantes debido a sus propiedades hidrófobas y oleofóbicas.

Aplicaciones Científicas De Investigación

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxirane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of fluorinated compounds and polymers.

Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

Medicine: Explored for its potential use in the development of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty coatings, surfactants, and lubricants due to its hydrophobic and oleophobic properties.

Mecanismo De Acción

El mecanismo de acción de (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecil)oxirano involucra la reactividad del anillo de oxirano. La tensión del anillo lo hace muy susceptible al ataque nucleofílico, lo que lleva a reacciones de apertura de anillo. Los átomos de flúor aumentan la estabilidad del compuesto e influyen en su reactividad mediante efectos inductivos.

Comparación Con Compuestos Similares

Compuestos Similares

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecil)acrilato: Similar en estructura, pero contiene un grupo acrilato en lugar de un anillo de oxirano.

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecil)alcohol: Contiene un grupo hidroxilo en lugar de un anillo de oxirano.

Unicidad

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecil)oxirano es único debido a la presencia del anillo de oxirano altamente reactivo combinado con la extensa fluoración. Esta combinación imparte una reactividad y estabilidad únicas, lo que lo hace valioso para diversas aplicaciones en investigación e industria.

Actividad Biológica

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxirane is a synthetic compound belonging to the class of oxiranes. Its complex structure and fluorinated nature suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research findings and case studies.

- Chemical Formula : C29H1F29O

- CAS Number : 94158-67-5

- Molecular Weight : 1.1 kg/mol

Biological Activity Overview

The biological activity of (2,2,...15-Nonacosafluoropentadecyl)oxirane has been studied primarily in the context of its toxicity and potential health effects. The following sections detail key findings from various studies.

Toxicity Studies

-

Acute Toxicity :

- Inhalation studies reported LC50 values of 1.44 mg/L in mice and 3.13 mg/L in other species over a 4-hour exposure period .

- A significant case involved a nurse exposed to a broken ampule of the compound who experienced acute neurological symptoms including convulsions and loss of consciousness after brief exposure .

-

Chronic Toxicity :

- Long-term inhalation studies indicated that exposure to concentrations as low as 18 mg/m³ could lead to decreased body weight gain and alterations in liver and testicular weights in mice .

- Neuromuscular function was notably affected at higher concentrations (90–450 mg/m³), with abnormal gait and locomotor activities observed .

- Developmental Toxicity :

Case Studies

Several case studies have highlighted the compound's adverse effects on human health:

- Case Study 1 : A nurse exposed to high concentrations reported nausea and muscle spasms following a brief incident with the compound .

- Case Study 2 : In a controlled study involving mice exposed to varying concentrations over an extended period (up to two years), there was a notable increase in tumors including mononuclear cell leukemia and peritoneal mesothelioma at higher exposure levels .

The exact mechanisms through which (2,2,...15-Nonacosafluoropentadecyl)oxirane exerts its biological effects are not fully understood. However:

- Neurotoxicity : Repeated exposure has been linked to neurotoxic effects such as impaired coordination and reflexes .

- Endocrine Disruption : Some studies suggest potential interference with hormonal pathways due to its structural properties .

Comparative Analysis with Similar Compounds

To better understand the biological activity of (2,...15-Nonacosafluoropentadecyl)oxirane compared to other oxiranes or fluorinated compounds:

| Compound Name | CAS Number | Acute Toxicity (LC50) | Chronic Effects | Developmental Effects |

|---|---|---|---|---|

| Nonacosafluoropentadecyl oxirane | 94158-67-5 | 1.44 mg/L | Neuromuscular impairment | Skeletal abnormalities |

| Epoxidized Palm Oil | Not Applicable | Not Reported | Not Reported | Not Reported |

Propiedades

Número CAS |

94158-67-5 |

|---|---|

Fórmula molecular |

C17H5F29O |

Peso molecular |

776.17 g/mol |

Nombre IUPAC |

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosafluoropentadecyl)oxirane |

InChI |

InChI=1S/C17H5F29O/c18-4(19,1-3-2-47-3)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)13(36,37)14(38,39)15(40,41)16(42,43)17(44,45)46/h3H,1-2H2 |

Clave InChI |

WCTXFFMYNHVNSS-UHFFFAOYSA-N |

SMILES canónico |

C1C(O1)CC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.